molecular formula C24H40N2O2 B1237899 DMAA CAS No. 73671-86-0

DMAA

Número de catálogo: B1237899
Número CAS: 73671-86-0
Peso molecular: 388.6 g/mol
Clave InChI: GNWBLLYJQXKPIP-ZOGIJGBBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de 4-Metilamina normalmente implica la reacción de fenilacetona con metilamina, seguida de la reducción de la N-metilimina resultante . Esto se puede lograr mediante una reacción de varios pasos o en un solo paso. Los agentes reductores comunes incluyen amalgama de aluminio de mercurio, amalgama de sodio o hidruro de litio y aluminio . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala con condiciones de reacción optimizadas para garantizar mayores rendimientos y pureza.

Análisis De Reacciones Químicas

Biochemical Interactions with Neurotransmitter Transporters

DMAA inhibits dopamine uptake by competitively binding to the DAT substrate-binding site. Key findings from molecular dynamics (MD) simulations and uptake assays include:

Table 1: Inhibition Parameters of this compound and d-Amphetamine on DAT

ParameterThis compound (Mean ± SD)d-Amphetamine (Mean ± SD)
IC₅₀ (μM)29.4 ± 14.80.66 ± 0.21
DA Affinity (Kₘ) Shift~10-fold decreaseNot reported

Source: HEK-293A cell assays showed this compound reduced dopamine transport capacity by competitively inhibiting DAT, with significantly lower potency compared to d-amphetamine .

Molecular Binding Mechanisms

MD simulations revealed this compound binds to the outward-facing (OF) conformation of DAT, triggering a structural reconfiguration from OF open to OF closed. This reorientation disrupts dopamine transport via:

  • Competitive displacement : this compound occupies the S1 substrate-binding site, sterically hindering dopamine binding .

  • Conformational changes : Binding induces inward collapse of extracellular loops, stabilizing DAT in a transport-inactive state .

Figure 1: Structural Impact of this compound on DAT

  • OF *open *: Accessible substrate-binding site.

  • OF *closed *: this compound binding narrows the substrate pathway, reducing dopamine affinity .

Comparative Pharmacodynamics

This compound’s structural similarity to amphetamine underlies its transporter interactions but with distinct effects:

  • NET selectivity : this compound inhibits NET more potently than DAT .

  • Endocytosis induction : Unlike amphetamine, this compound does not strongly promote DAT internalization, suggesting divergent regulatory pathways .

These findings highlight this compound’s role as a competitive inhibitor of monoamine transporters, with implications for its pharmacological profile and regulatory status. Further studies are needed to elucidate its metabolic pathways and long-term biochemical effects.

Aplicaciones Científicas De Investigación

Physiological Effects

Research indicates that DMAA can influence cardiovascular parameters. A study involving eight male participants demonstrated that a single oral dose of 25 mg of this compound resulted in minimal changes in resting heart rate, blood pressure, and body temperature. The peak plasma concentration was observed within 3-5 hours post-ingestion, with a mean maximum concentration of approximately 70 ng/mL . However, higher doses have been linked to serious adverse effects, including elevated blood pressure and cerebral hemorrhage .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through controlled studies. Key findings include:

  • Oral Clearance : 20.02 ± 5 L/hr
  • Volume of Distribution : 236 ± 38 L
  • Terminal Half-Life : 8.45 ± 1.9 hours
  • Lag Time : Approximately 8 minutes on average before this compound appears in circulation .

These findings suggest that this compound is absorbed relatively slowly but remains detectable in the bloodstream for an extended period.

Neurological Impact

This compound's interaction with the dopamine transporter is significant for understanding its neurological effects. Studies have shown that this compound inhibits dopamine uptake in a competitive manner, similar to amphetamines. Specifically, it binds to the S1 substrate binding site of the dopamine transporter, inducing conformational changes that affect dopamine signaling . This mechanism may contribute to both its stimulant effects and potential for misuse.

Case Studies and Anecdotal Evidence

Numerous case reports have documented adverse events related to this compound use, often involving individuals consuming high doses. For instance, reports have indicated instances of severe cardiovascular complications following the ingestion of doses ranging from 375 mg to 750 mg—significantly higher than the recommended amounts . Such cases underscore the importance of dosage in assessing the safety and efficacy of this compound.

Summary Table of Key Findings

ParameterFindings
Oral Clearance20.02 ± 5 L/hr
Volume of Distribution236 ± 38 L
Terminal Half-Life8.45 ± 1.9 hours
Peak Plasma Concentration~70 ng/mL
Physiological ImpactMinimal at recommended doses
Adverse EffectsSevere at high doses

Mecanismo De Acción

La 4-Metilamina actúa como un potente y equilibrado agente liberador de serotonina, noradrenalina y dopamina . Aumenta la liberación de estos neurotransmisores al interactuar con sus respectivos transportadores. Los efectos del compuesto están mediados principalmente a través de la activación de los receptores de serotonina 2C, que inhiben la liberación de dopamina . Se cree que este mecanismo contribuye a sus propiedades anoréxicas y estimulantes.

Actividad Biológica

Dimethylamylamine (DMAA), also known as 1,3-dimethylamylamine, is an aliphatic amine that has gained attention for its stimulant properties and use in dietary supplements, particularly in pre-workout formulations. This article explores the biological activity of this compound, focusing on its pharmacokinetics, physiological effects, potential therapeutic applications, and associated risks.

Overview of this compound

Originally developed as a nasal decongestant in the 1940s, this compound has been marketed in various dietary supplements for its purported benefits in enhancing athletic performance and weight loss. Its mechanism of action is primarily related to its stimulant effects on the central nervous system (CNS) and cardiovascular system.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion:

  • Absorption : Following oral administration, this compound reaches peak plasma concentrations between 3 to 5 hours. Studies indicate that the mean maximum plasma concentration is approximately 70-76.5 ng/mL with a half-life ranging from 8 to 8.4 hours .
  • Distribution : The volume of distribution has been reported at around 236 ± 38 L, indicating extensive distribution throughout body tissues .
  • Metabolism : this compound is known to inhibit cytochrome P450 enzymes (CYP2D6), which may affect the metabolism of other drugs .
ParameterValue
Peak Plasma Concentration70-76.5 ng/mL
Time to Peak Concentration3-5 hours
Half-Life8-8.4 hours
Volume of Distribution236 ± 38 L

Physiological Effects

This compound exhibits a range of physiological effects that contribute to its stimulant properties:

  • CNS Stimulation : this compound has been shown to produce locomotor stimulation in animal models, akin to the effects of cocaine and methamphetamine. In studies with mice, it induced dose-dependent locomotor depression initially but later resulted in increased activity after a delay .
  • Cardiovascular Effects : As a pressor amine, this compound can cause vasoconstriction and elevate blood pressure. A study involving healthy volunteers noted no significant changes in heart rate or blood pressure following a single oral dose; however, caution is warranted due to potential variability in individual responses .
  • Bronchodilation : Some studies suggest that this compound may have bronchodilatory effects, which could be beneficial for individuals with respiratory issues .

Case Studies and Research Findings

Several case studies highlight both the therapeutic potential and risks associated with this compound:

  • Performance Enhancement : A study indicated that this compound could enhance physical performance by increasing energy levels during exercise. However, this effect may be accompanied by adverse reactions such as increased heart rate and blood pressure .
  • Adverse Events : Reports have linked this compound to serious health risks, including cardiovascular events and liver damage. The FDA has issued warnings regarding its use in dietary supplements due to these concerns .

Risk Assessment

Despite its popularity in sports nutrition, the safety profile of this compound remains controversial:

  • Side Effects : Common adverse effects include headaches, nausea, and elevated blood pressure. Serious complications such as heart attacks have been reported in users .
  • Regulatory Status : Due to safety concerns, organizations like the World Anti-Doping Agency (WADA) have banned this compound from competitive sports .

Propiedades

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N,N-diethyl-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2/c1-6-26(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)25(20)5)18(16)12-14-23(17,19)3/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWBLLYJQXKPIP-ZOGIJGBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73671-86-0
Record name 17β-N,N-Diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73671-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073671860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMAA
Reactant of Route 2
DMAA
Reactant of Route 3
Reactant of Route 3
DMAA
Reactant of Route 4
DMAA
Reactant of Route 5
Reactant of Route 5
DMAA
Reactant of Route 6
DMAA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.